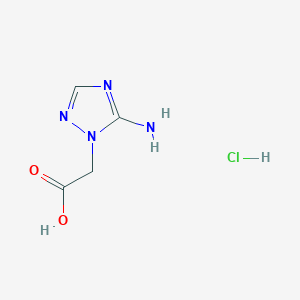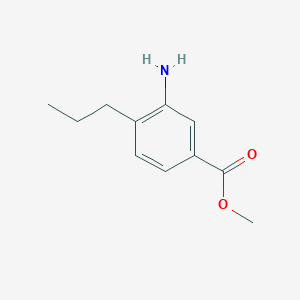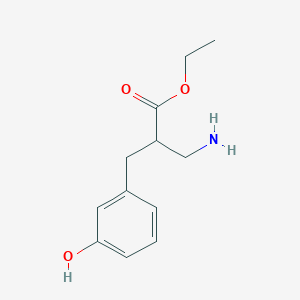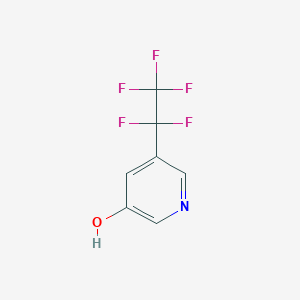![molecular formula C8H14ClN3O2 B13514524 [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials include oxan-4-yl derivatives and hydrazides. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
Benzimidazole derivatives: Exhibits diverse biological activities, including anticancer properties.
Uniqueness
What sets [3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride apart is its unique structure, which combines the oxadiazole ring with an oxan-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H14ClN3O2 |
|---|---|
Peso molecular |
219.67 g/mol |
Nombre IUPAC |
[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H |
Clave InChI |
AUQSMOUNLRXZPC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NOC(=N2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)


![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)








![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
